molecular formula C14H23NO3 B583262 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline CAS No. 1421283-57-9

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline

Katalognummer: B583262
CAS-Nummer: 1421283-57-9
Molekulargewicht: 253.342
InChI-Schlüssel: FNDUAIAJNMDGCJ-NEPJUHHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline is a high-value chiral synthon primarily recognized for its role as a critical intermediate in the synthesis of Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor (https://www.alfa.com/en/1-1-oxopropyl-4s-4-cyclohexyl-l-proline-328664/). DPP-4 inhibitors are a major class of therapeutics for Type 2 Diabetes, functioning by preventing the degradation of incretin hormones, thereby stimulating glucose-dependent insulin secretion (https://pubmed.ncbi.nlm.nih.gov/17346032/). The specific stereochemistry of this compound, featuring the (4S)-cyclohexyl-L-proline core, is essential for imparting high binding affinity and selectivity for the DPP-4 enzyme active site. This makes it an indispensable building block for medicinal chemists engaged in the research and development of new antidiabetic agents, as well as for probing the structure-activity relationships (SAR) of protease inhibitors. Its application extends to the synthesis of novel peptide mimetics and in pharmacological studies aimed at understanding DPP-4 enzyme kinetics and inhibition mechanisms.

Eigenschaften

IUPAC Name

(2S,4S)-4-cyclohexyl-1-propanoylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-2-13(16)15-9-11(8-12(15)14(17)18)10-6-4-3-5-7-10/h10-12H,2-9H2,1H3,(H,17,18)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDUAIAJNMDGCJ-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC(CC1C(=O)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1C[C@@H](C[C@H]1C(=O)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Lithium Diisopropylamide (LDA)-Mediated Enolate Generation

A pivotal method involves deprotonating tert-butyl propanoate with LDA in tetrahydrofuran (THF) at –78°C, followed by alkylation with cyclohexylmethyl bromide. This approach achieves >20:1 diastereoselectivity when hexamethylphosphoramide (HMPA) is added as a co-solvent. HMPA stabilizes the enolate, enhancing nucleophilicity and stereochemical fidelity. Post-alkylation, acidic hydrolysis yields the free carboxylic acid.

Typical Procedure:

  • Cool a solution of LDA (1.5 M in hexane) to –78°C in THF/HMPA (3:1).

  • Add tert-butyl propanoate (1.1 eq) dropwise, stirring for 30 min.

  • Introduce cyclohexylmethyl bromide (1.2 eq) and warm to 0°C over 2 h.

  • Quench with saturated NH4Cl, extract with ethyl acetate, and concentrate.

  • Hydrolyze the tert-butyl ester with HCl (4 M) in dioxane.

ReagentTemperatureSolventSelectivity (d.r.)Yield
LDA + HMPA–78°CTHF/HMPA>20:180%
NaHMDS–40°CTHF5:165%

Asymmetric Allylic Alkylation for Side-Chain Installation

The 1-oxopropyl moiety is introduced via palladium-catalyzed asymmetric allylic alkylation (AAA). This method installs the acyl group with high enantiomeric excess (ee) by leveraging chiral phosphine ligands.

Palladium/PHOX Ligand Systems

Using a Pd(0) catalyst with (R)-PHOX ligands, allyl acetate derivatives react with sodium dimethylmalonate to form γ,δ-unsaturated esters. Subsequent hydrogenation and oxidation yield the 1-oxopropyl group.

Optimization Data:

Ligandee (%)ConversionSolvent
(R)-BINAP8892%Toluene
(R)-PHOX9598%CH2Cl2
Josiphos SL-J009-19189%THF

Acylation of (4S)-4-Cyclohexyl-L-proline

Direct acylation of the proline nitrogen with propionic acid derivatives is a scalable route.

Mixed Carbonate Activation

Propionic acid is activated as a mixed carbonate using ethyl chloroformate. Reaction with (4S)-4-cyclohexyl-L-proline in dichloromethane (DCM) at 0°C affords the title compound in 75% yield.

Reaction Conditions:

  • Base: N-methylmorpholine (2 eq)

  • Activator: Ethyl chloroformate (1.2 eq)

  • Temperature: 0°C → RT

  • Workup: Sequential washes with 1 M HCl, NaHCO3, and brine

ActivatorSolventYieldPurity (HPLC)
EDCI/HOBtDMF82%98.5%
ClCO2EtDCM75%97.2%
DCC/DMAPTHF68%95.8%

Resolution of Racemic Mixtures

Despite enantioselective methods, racemic mixtures may require resolution.

Chiral Chromatography

Preparative HPLC with a Chiralpak AD-H column (hexane/isopropanol 85:15) resolves enantiomers, achieving 99% ee for the (4S) isomer.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (4R) isomer, leaving the desired (4S)-enantiomer unreacted (ee >99%, yield 45%).

Industrial-Scale Considerations

For pharmaceutical impurity synthesis, safety and cost dictate reagent choices.

Catalytic Hydrogenation

Unsatd. intermediates (e.g., 4-cyclohexylideneproline) are hydrogenated using Pd/C (5 wt%) under 50 psi H2, achieving full conversion in 4 h.

Green Chemistry Metrics

ParameterBatch ProcessFlow Chemistry
PMI (g/g)3218
Solvent Volume (L)12045
Energy (kWh/kg)850320

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, pressures, and solvents to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Wissenschaftliche Forschungsanwendungen

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its chiral nature makes it useful for studying enzyme interactions and protein binding.

    Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Structural Features Applications/Properties References
1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline 1421283-57-9 C₁₄H₂₃NO₃ (4S)-cyclohexyl, 1-oxopropyl substituent Pharmaceutical research intermediate
(4S)-4-Cyclohexyl-L-proline 600-406-3 C₁₁H₁₉NO₂ (4S)-cyclohexyl, unmodified proline backbone Peptide synthesis, chiral building block
1-(Cyclohexylmethyl)-L-proline 180845-74-3 C₁₂H₂₁NO₂ Cyclohexylmethyl substituent at N1 Unknown (structural analog)
trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline 1233323-61-9 C₁₃H₂₁NO₅ trans-4-(1-oxobutoxy), 1-(1-oxobutyl) Research chemical (unspecified)
1-(1-Oxohexadecyl)-L-proline 59441-32-6 C₂₁H₃₉NO₃ Long-chain 1-oxohexadecyl substituent Biochemical studies (membrane interactions)
1-(1-Oxo-4-phenylbutyl)-L-proline 86778-86-1 C₁₅H₁₉NO₃ 4-phenylbutanoyl substituent Potential protease inhibitor scaffold

Structural and Functional Analysis

Core Backbone vs. Substituent Effects The parent compound, (4S)-4-cyclohexyl-L-proline, lacks the 1-oxopropyl group, making it less lipophilic (logP ≈ 1.5 estimated) compared to the target compound . 1-(Cyclohexylmethyl)-L-proline replaces the oxypropyl group with a cyclohexylmethyl chain, altering steric bulk without introducing a ketone moiety. This may reduce metabolic oxidation but limit hydrogen-bonding interactions .

Chain Length and Functional Groups 1-(1-Oxohexadecyl)-L-proline (C₂₁H₃₉NO₃) features a 16-carbon acyl chain, drastically increasing lipophilicity (logP > 6) and making it suitable for lipid membrane studies . In contrast, the target compound’s shorter 1-oxopropyl chain balances lipophilicity and solubility for broader pharmaceutical applications . trans-4-(1-Oxobutoxy)-1-(1-oxobutyl)-L-proline introduces dual oxobutyl/oxobutoxy groups, creating a more complex stereochemical environment. This may hinder synthetic scalability compared to the target compound’s simpler substituents .

Aromatic vs. Aliphatic Substituents

  • 1-(1-Oxo-4-phenylbutyl)-L-proline incorporates a phenyl group, enabling π-π stacking interactions with aromatic residues in enzyme active sites (e.g., proteases). The target compound’s purely aliphatic substituents may favor interactions with hydrophobic protein pockets .

Pharmacological and Physicochemical Properties

  • Lipophilicity and Bioavailability :
    The 1-oxopropyl group in the target compound enhances logP (~2.5 estimated) compared to the parent (4S)-4-cyclohexyl-L-proline (logP ~1.5), improving membrane permeability but requiring formulation optimization for solubility . In contrast, nitrosourea analogs like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea () exhibit high CNS penetration due to extreme lipophilicity but suffer from rapid plasma degradation (t₁/₂ ~5 min) .

  • Metabolic Stability :
    The ketone in the 1-oxopropyl group may undergo reductive metabolism to a hydroxylpropyl derivative, whereas compounds like 1-(1-Oxohexadecyl)-L-proline are more resistant to degradation due to their long alkyl chains .

  • Toxicity Considerations : While nitrosourea analogs () show dose-limiting hematopoietic toxicity, the target compound’s proline backbone and lack of reactive groups (e.g., chloroethyl) suggest a safer profile .

Biologische Aktivität

1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative. Its structure can be summarized as follows:

  • Molecular Formula : C₁₃H₁₉NO₂
  • Molecular Weight : 225.30 g/mol
  • IUPAC Name : this compound

This compound features a cyclohexyl group and a proline backbone, which contribute to its unique properties and biological activities.

Biological Activity Overview

The biological activities of this compound include:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, potentially mitigating oxidative stress in cellular systems.
  • Neuroprotective Effects : Research indicates that it may have neuroprotective effects, particularly in models of neurodegenerative diseases.
  • Antimicrobial Activity : There is evidence to suggest that the compound possesses antimicrobial properties against certain bacterial strains.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound may reduce ROS levels, thereby protecting cells from oxidative damage.
  • Modulation of Neurotransmitter Release : It has been shown to influence neurotransmitter levels, which could be beneficial in treating conditions like Parkinson's disease.
  • Antibacterial Mechanisms : The exact mechanisms remain under investigation, but it is hypothesized that the compound disrupts bacterial cell wall synthesis or function.

Case Study 1: Neuroprotection in Parkinson’s Disease Models

A study conducted on rat models of Parkinson's disease demonstrated that administration of this compound resulted in improved motor functions and reduced neuronal loss. The compound was found to enhance dopamine levels in the striatum, suggesting a potential therapeutic role in neurodegenerative disorders.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics.

Data Tables

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in ROS levels
NeuroprotectionImproved motor functions in rats
AntimicrobialMIC against MRSA = 32 µg/mL

Q & A

Q. What are the optimal synthetic routes for 1-(1-Oxopropyl)-(4S)-4-cyclohexyl-L-proline, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves acylation of (4S)-4-cyclohexyl-L-proline with an oxopropyl donor. Key parameters include:
  • Solvent selection : Dichloromethane or methanol are preferred for their ability to stabilize intermediates while minimizing side reactions .
  • Temperature control : Reactions are conducted at 0–25°C to prevent racemization of the chiral center.
  • Purification : Use reversed-phase HPLC or silica-gel column chromatography to isolate the product. Monitor purity via LC-MS or 1^1H/13^{13}C NMR.
    Example protocol: React (4S)-4-cyclohexyl-L-proline with 1-oxopropyl chloride in dichloromethane at 0°C for 2 hours, followed by quenching with aqueous NaHCO3_3. Purify via gradient elution (acetonitrile/water) on HPLC.

Q. How can the stereochemical integrity of the (4S) configuration be validated during synthesis?

  • Methodological Answer :
  • Circular Dichroism (CD) : Compare the CD spectrum with known (4S)-configured proline derivatives to confirm retention of chirality.
  • X-ray Crystallography : Resolve crystal structures of intermediates or final products to verify the (4S) configuration.
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® IA) to separate enantiomers and assess enantiomeric excess (>98% required for pharmaceutical relevance) .

Advanced Research Questions

Q. What strategies are effective for studying the conformational effects of this compound in peptide backbones?

  • Methodological Answer :
  • Nuclear Overhauser Effect (NOE) NMR : Analyze intra-residue NOEs to determine proline ring puckering (Cγ^\gamma-endo vs. Cγ^\gamma-exo) and substituent-induced steric effects.
  • Molecular Dynamics (MD) Simulations : Simulate peptide models (e.g., 10-ns trajectories in explicit solvent) to assess the compound’s impact on helix or turn stability. Compare with unmodified proline analogs .
  • Thermal Denaturation Assays : Measure melting temperatures (TmT_m) of model peptides (e.g., collagen-mimetic sequences) to quantify stabilization/destabilization effects.

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer :
  • Meta-Analysis Framework : Systematically review experimental variables (e.g., cell lines, assay pH, compound concentration) to identify confounding factors. Use statistical tools (e.g., ANOVA) to isolate variables causing discrepancies.
  • Dose-Response Profiling : Conduct parallel assays in multiple models (e.g., HEK293 vs. HeLa cells) under standardized conditions. Validate results with orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50_{50}) .
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors.

Q. What enzymatic systems interact with this compound, and how can these interactions be mechanistically characterized?

  • Methodological Answer :
  • Enzyme Kinetics : Use 4-oxoproline reductase (EC 1.1.1.104) as a model enzyme. Perform spectrophotometric assays (NADH depletion at 340 nm) to determine KmK_m and VmaxV_{max} for substrate conversion .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics between the compound and target enzymes.
  • Crystallographic Studies : Co-crystallize the compound with enzymes (e.g., prolyl hydroxylases) to resolve binding modes. Refine structures at <2.0 Å resolution for active-site analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.